2-(ethylamino)-N-methylacetamide
Overview
Description
2-(Ethylamino)-N-methylacetamide is a chemical compound with the molecular formula C6H14N2O. It is a derivative of acetamide and contains an ethylamino group attached to the nitrogen atom of the acetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation of Ethylamine: One common synthetic route involves the acetylation of ethylamine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Methylation of 2-(Ethylamino)acetamide: Another method involves the methylation of 2-(ethylamino)acetamide using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-ethyl-N-methylacetamide.
Reduction: Reduction reactions can convert the compound to its corresponding amine, ethylamine.
Substitution: Substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: N-ethyl-N-methylacetamide, ethylamine derivatives.
Reduction: Ethylamine, other reduced derivatives.
Substitution: Various substituted acetamides and amines.
Mechanism of Action
Target of Action
A structurally similar compound, nitroxoline, has been found to inhibit cathepsin b, a lysosomal cysteine peptidase involved in tumor progression .
Mode of Action
For instance, the addition of a 2-(ethylamino)acetonitrile group to nitroxoline significantly improved its anti-tumor activity .
Biochemical Pathways
For instance, inhibition of cathepsin B by nitroxoline impacts processes associated with tumor progression .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as ketamine, have been extensively studied . Ketamine, for example, undergoes extensive first-pass metabolism, primarily by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .
Result of Action
It also exhibited improved action over nitroxoline in impairing tumor growth in vivo .
Scientific Research Applications
2-(Ethylamino)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of coatings, adhesives, and other industrial chemicals.
Comparison with Similar Compounds
2-(Ethylamino)-N-methylacetamide is similar to other acetamide derivatives and ethylamine compounds. Some similar compounds include:
N-ethyl-N-methylacetamide: A structural isomer with a different arrangement of atoms.
2-(methylamino)-N-ethylacetamide: Another isomer with a different substitution pattern.
Ethylamine: A simpler compound lacking the acetamide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industry.
Properties
IUPAC Name |
2-(ethylamino)-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7-4-5(8)6-2/h7H,3-4H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWKDSQETUYEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302135 | |
Record name | 2-(Ethylamino)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225229-03-8 | |
Record name | 2-(Ethylamino)-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225229-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylamino)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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